REACTION_SMILES
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[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([Cl:13])[cH:8][c:9]2[c:10]([OH:12])[cH:11]1.[Na+:24].[OH-:23].[OH2:25].[P:14]([Br:15])([Br:16])[Br:17].[P:18]([Br:19])([Br:20])([Br:21])=[O:22]>>[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([Cl:13])[cH:8][c:9]2[c:10]([Br:15])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(O)c2cc(Cl)ccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Br)(Br)Br
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Name
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|
Type
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product
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Smiles
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Nc1cc(Br)c2cc(Cl)ccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |